3-Fluoro-5-morpholino-1-bromobenzene

JNK inhibition Kinase inhibitor Neurodegeneration

3-Fluoro-5-morpholino-1-bromobenzene (IUPAC: 4-(3-bromo-5-fluorophenyl)morpholine) is a synthetic heterocyclic building block with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.10 g/mol. It features a 1,3,5-trisubstituted benzene core bearing a bromine atom at the 1-position, a fluorine at the 3-position, and a morpholine ring at the 5-position.

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1129541-62-3
Cat. No. B1387867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-morpholino-1-bromobenzene
CAS1129541-62-3
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC(=C2)Br)F
InChIInChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2
InChIKeyUHXYWHREXXDPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-morpholino-1-bromobenzene (CAS 1129541-62-3): A Regiospecific Aryl Bromide Building Block for Kinase-Focused Medicinal Chemistry


3-Fluoro-5-morpholino-1-bromobenzene (IUPAC: 4-(3-bromo-5-fluorophenyl)morpholine) is a synthetic heterocyclic building block with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.10 g/mol [1]. It features a 1,3,5-trisubstituted benzene core bearing a bromine atom at the 1-position, a fluorine at the 3-position, and a morpholine ring at the 5-position. This specific substitution pattern furnishes a bifunctional aryl halide scaffold in which the bromine serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) while the morpholine contributes solubilizing capacity and the fluorine modulates both electronic properties and metabolic stability in downstream drug-like molecules [2]. The compound is predominantly employed as a synthetic intermediate for preparing 3-fluoro-5-morpholinophenylboronate esters, which have been validated in the synthesis of potent, brain-penetrant c-Jun N-terminal kinase (JNK) inhibitors [2].

Why 3-Fluoro-5-morpholino-1-bromobenzene Cannot Be Replaced by Regioisomeric Bromo-Fluorophenyl Morpholines


The 3-fluoro-5-morpholino-1-bromobenzene scaffold embodies a 1,3,5-trisubstitution topology in which the bromine atom is flanked by a meta-fluorine and a meta-morpholine substituent. Simple regioisomeric substitution—moving the bromine, fluorine, or morpholine to alternative ring positions—yields a structurally distinct aryl bromide with materially altered electronic and steric properties that govern both cross-coupling reactivity and the physicochemical profile of downstream products. For example, in the JNK inhibitor series reported by Kamenecka et al., the 3-fluoro-5-morpholinophenyl group (derived exclusively from the 1-bromo-3-fluoro-5-morpholino intermediate) conferred a >5-fold improvement in JNK3 biochemical potency relative to the unsubstituted phenyl analog, and the morpholine at this position contributed to enhanced aqueous solubility compared to earlier leads [1]. Generic replacement with a 4-(4-bromo-2-fluorophenyl)morpholine isomer would produce a 1,2,4-substitution pattern with different dihedral angles in the biaryl products and a distinct electrostatic surface, fundamentally altering target binding, selectivity, and pharmacokinetics [2]. The quantitative evidence below substantiates why this specific regioisomer is not interchangeable with close structural analogs.

Quantitative Differentiation Evidence for 3-Fluoro-5-morpholino-1-bromobenzene Versus Closest Analogs


JNK Inhibitor Potency: 3-Fluoro-5-morpholinophenyl Derivatives vs. Unsubstituted Phenyl Baseline

In the JNK inhibitor series reported by Kamenecka et al. (J. Med. Chem. 2010), biaryl aminopyrimidines bearing the 3-fluoro-5-morpholinophenyl group at position R1 (derived from 3-fluoro-5-morpholino-1-bromobenzene via boronate ester formation) were compared head-to-head against the unsubstituted phenyl analog. Compound 9i (R1 = 3-fluoro-5-morpholinophenyl) showed JNK3 IC₅₀ = 0.085 μM and JNK1 IC₅₀ = 0.097 μM, whereas compound 9a (R1 = H) had JNK3 IC₅₀ = 0.491 μM and JNK1 IC₅₀ = 0.535 μM [1]. This represents a 5.8-fold improvement in JNK3 potency and a 5.5-fold improvement in JNK1 potency conferred specifically by the 3-fluoro-5-morpholinophenyl substitution.

JNK inhibition Kinase inhibitor Neurodegeneration

Cell-Based c-jun Phosphorylation Inhibition: Morpholino-Triazole vs. N-Methylpiperazine-Triazole Congeners

Within the same 3-fluoro-5-morpholinophenyl series, variation at the R4 triazole substituent produced distinct cell-based activity. Compound 9l (R4 = morpholino-triazole) exhibited a cell-based c-jun phosphorylation IC₅₀ = 0.054 μM, whereas compound 9k (R4 = N-methylpiperazine-triazole), despite comparable biochemical JNK3 potency (IC₅₀ = 0.133 μM), showed a significantly weaker cell-based IC₅₀ of 0.260 μM—a 4.8-fold reduction in cellular activity [1]. Both compounds share the identical 3-fluoro-5-morpholinophenyl R1 group derived from 3-fluoro-5-morpholino-1-bromobenzene, confirming that this building block is compatible with productive cellular pharmacology when paired with appropriate downstream modifications.

Cell-based assay c-jun phosphorylation JNK pathway

Selectivity Window Over p38 MAP Kinase: A Class-Level Feature of 3-Fluoro-5-morpholinophenyl-Containing Aminopyrimidines

All aminopyrimidine JNK inhibitors bearing the 3-fluoro-5-morpholinophenyl R1 group (compounds 9f–9l) uniformly exhibited p38 IC₅₀ values >20 μM, while maintaining JNK3 IC₅₀ values in the 0.079–0.390 μM range [1]. This translates to a >50- to >250-fold selectivity window for JNK3 over p38 across the series. In contrast, many literature JNK inhibitors based on alternative scaffolds (e.g., indazole or benzothiazole cores) frequently show single-digit micromolar p38 activity, eroding the selectivity margin [2]. While this selectivity is a property of the final elaborated molecules rather than the building block alone, the consistent selectivity profile across all 3-fluoro-5-morpholinophenyl-containing compounds supports the notion that this specific aryl substitution pattern is a reliable contributor to the p38-sparing phenotype.

Kinase selectivity p38 counter-screening JNK selectivity

Brain Penetration Enablement: The Morpholino Substituent's Contribution to CNS Exposure

Compound 9l, incorporating the 3-fluoro-5-morpholinophenyl group at R1, achieved a brain-to-plasma ratio of 0.75 in rat pharmacokinetic studies, demonstrating substantial CNS penetration [1]. This is a critical differentiation point, as many JNK inhibitor series struggle to achieve meaningful brain exposure. The morpholino substituent at the 5-position of the phenyl ring was explicitly noted by the authors to contribute to enhanced solubility of compounds 9f–9l compared to earlier non-morpholino leads [1]. In contrast, analogous biaryl aminopyrimidines lacking the morpholino group (e.g., compound 9e, R1 = H) showed excellent biochemical potency (JNK3 IC₅₀ = 0.004 μM) but were not profiled for brain penetration, and the broader series SAR indicated that morpholino at R1 was a key driver of favorable physicochemical properties for CNS drug discovery [1].

Brain penetration CNS drug discovery Pharmacokinetics

Regioisomeric Reactivity in Suzuki–Miyaura Coupling: 1-Bromo-3-fluoro-5-morpholino vs. 1-Bromo-4-fluoro-2-morpholino Benzene

The electron-withdrawing fluorine at the 3-position and the electron-donating morpholine at the 5-position create a unique electronic environment at the C–Br bond in 3-fluoro-5-morpholino-1-bromobenzene. In the 1,3,5-substitution pattern, the bromine is situated meta to both the fluorine (-I effect) and the morpholine (+M effect via nitrogen lone pair), resulting in a net moderate activation toward oxidative addition with Pd(0) catalysts [1]. By contrast, the regioisomer 4-(4-bromo-2-fluorophenyl)morpholine (CAS 513068-89-8) places the bromine para to the morpholine nitrogen, where the +M effect is maximally transmitted, potentially leading to different oxidative addition rates and altered coupling yields [2]. The 1,3,5-pattern also positions the bromine with two ortho C–H bonds (at C2 and C6), offering distinct steric accessibility compared to the 1,2,4-isomer where one ortho position is occupied by fluorine [2].

Suzuki coupling Cross-coupling reactivity Regiochemistry

Computed Physicochemical Property Comparison: 3-Fluoro-5-morpholino-1-bromobenzene vs. Regioisomeric and Heterocyclic Analogs

Computed physicochemical properties from PubChem reveal key differences between 3-fluoro-5-morpholino-1-bromobenzene and its closest commercially available analogs. The target compound has XLogP3 = 2.5, TPSA = 12.5 Ų, and 1 rotatable bond [1]. The regioisomer 4-(4-bromo-2-fluorophenyl)morpholine (CAS 513068-89-8) has XLogP3 = 2.6, TPSA = 12.5 Ų, and 1 rotatable bond—nearly identical computed properties, but the substitution pattern difference yields distinct chemical reactivity as discussed in Evidence Item 5 [1]. The heterocyclic analog 4-(3-bromo-5-fluoropyridin-2-yl)morpholine (MW = 261.09) has a higher TPSA (~25 Ų due to the pyridine nitrogen) and lower XLogP3 (~1.8), which would drive different partitioning and permeability in downstream products [2]. These differences, while modest for the building blocks themselves, propagate into substantially different property spaces in final elaborated compounds.

Physicochemical properties Drug-likeness Building block selection

Recommended Application Scenarios for Procuring 3-Fluoro-5-morpholino-1-bromobenzene Based on Evidence


Synthesis of Brain-Penetrant JNK Inhibitors for Neurodegenerative Disease Programs

The strongest evidence base supports procuring 3-fluoro-5-morpholino-1-bromobenzene for medicinal chemistry programs targeting c-Jun N-terminal kinases (JNK1/2/3) in CNS indications. Conversion to the corresponding boronate ester enables Suzuki–Miyaura coupling with 2,4-dichloropyrimidine to generate the biaryl aminopyrimidine scaffold, which has produced compounds with JNK3 IC₅₀ values as low as 0.079 μM, >250-fold selectivity over p38, and a rat brain-to-plasma ratio of 0.75 [1]. This specific building block provides a direct synthetic entry to compound 9l (JNK-9L), a well-characterized tool compound with single-digit nanomolar cell-based activity (c-jun IC₅₀ = 0.054 μM) [1].

Diversification of Kinase-Focused Compound Libraries via Parallel Suzuki Coupling

The aryl bromide functionality in 3-fluoro-5-morpholino-1-bromobenzene permits high-throughput parallel synthesis of diverse biaryl compound libraries via Suzuki–Miyaura coupling with commercially available boronic acids. The 1,3,5-substitution pattern positions the morpholine and fluorine substituents to project into the solvent-exposed region and ribose pocket, respectively, of the ATP-binding site of kinases, as visualized in the JNK3–compound 9l co-crystal structure (PDB: 3KVX) [1]. This structural knowledge enables rational library design where the building block serves as a fixed 'anchor' moiety while diversity is introduced through the boronic acid coupling partner.

Preparation of 3-Fluoro-5-morpholinophenylboronic Acid as a Standalone Suzuki Partner

A direct downstream application is the conversion of 3-fluoro-5-morpholino-1-bromobenzene to (3-fluoro-5-morpholinophenyl)boronic acid (CAS 1217500-95-2) via Miyaura borylation, as described in Scheme 1 of Kamenecka et al. [1]. The resulting boronic acid is a versatile Suzuki coupling partner applicable to a broader range of heteroaryl halide electrophiles beyond the pyrimidine series, extending the building block's utility to diverse kinase targets, GPCR ligands, and epigenetic probe molecules where the 3-fluoro-5-morpholinophenyl motif is desired [2].

Structure-Guided Optimization of Kinase Selectivity Profiles

The JNK3 co-crystal structure (PDB: 3KVX) reveals that the morpholino oxygen of compound 9l overlays with the ribose position of AMP-PCP, confirming that this building block engages the ATP pocket through shape complementarity rather than hydrogen bonding [1]. This distinct binding mode—shape-based recognition without polar anchor points—creates opportunities for achieving unusual kinase selectivity profiles by minimizing dependence on conserved hinge-region hydrogen bonds. Programs seeking to escape the 'hinge-binder' paradigm in kinase drug discovery may find this building block particularly enabling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-morpholino-1-bromobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.